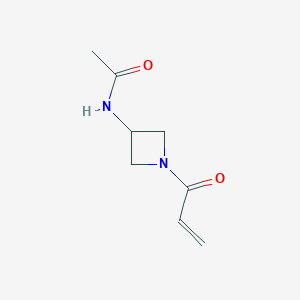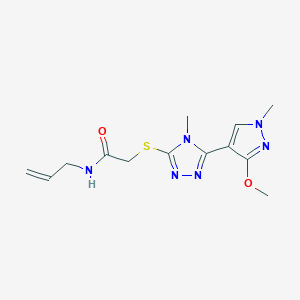
N-(1-Prop-2-enoylazetidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Prop-2-enoylazetidin-3-yl)acetamide, also known as N-acylazetidine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile building block that can be used in the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of N-(1-Prop-2-enoylazetidin-3-yl)acetamideine is not well understood. However, it is believed that this compound interacts with various molecular targets in the body, leading to its biological activity. The exact mechanism of action may vary depending on the specific bioactive molecule synthesized using N-(1-Prop-2-enoylazetidin-3-yl)acetamideine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-Prop-2-enoylazetidin-3-yl)acetamideine are dependent on the specific bioactive molecule synthesized using this compound. However, some studies have suggested that N-(1-Prop-2-enoylazetidin-3-yl)acetamideine may have antibacterial, antitumor, and antiviral properties. Moreover, this compound has also been shown to exhibit antioxidant activity.
Advantages and Limitations for Lab Experiments
N-(1-Prop-2-enoylazetidin-3-yl)acetamideine is a versatile building block that can be easily synthesized in high yields. This compound has several advantages, such as its low toxicity and high stability. However, the limitations of using N-(1-Prop-2-enoylazetidin-3-yl)acetamideine in lab experiments include the need for specialized equipment and expertise for its synthesis and the lack of understanding of its mechanism of action.
Future Directions
N-(1-Prop-2-enoylazetidin-3-yl)acetamideine has several potential applications in various fields, and future research should focus on exploring its full potential. Some possible future directions for research on N-(1-Prop-2-enoylazetidin-3-yl)acetamideine include:
1. Synthesis of novel bioactive molecules using N-(1-Prop-2-enoylazetidin-3-yl)acetamideine as a building block.
2. Investigation of the mechanism of action of N-(1-Prop-2-enoylazetidin-3-yl)acetamideine and its bioactive derivatives.
3. Development of new methods for the synthesis of N-(1-Prop-2-enoylazetidin-3-yl)acetamideine and its derivatives.
4. Exploration of the potential applications of N-(1-Prop-2-enoylazetidin-3-yl)acetamideine in material science.
5. Investigation of the toxicity and safety profile of N-(1-Prop-2-enoylazetidin-3-yl)acetamideine and its derivatives.
Conclusion:
In conclusion, N-(1-Prop-2-enoylazetidin-3-yl)acetamide, or N-(1-Prop-2-enoylazetidin-3-yl)acetamideine, is a versatile building block that has several potential applications in various fields. This compound has been extensively studied for its potential use in medicinal chemistry, drug discovery, and material science. The synthesis of N-(1-Prop-2-enoylazetidin-3-yl)acetamideine is relatively simple, and it can be easily obtained in high yields. However, the limitations of using N-(1-Prop-2-enoylazetidin-3-yl)acetamideine in lab experiments include the need for specialized equipment and expertise for its synthesis and the lack of understanding of its mechanism of action. Future research should focus on exploring the full potential of N-(1-Prop-2-enoylazetidin-3-yl)acetamideine and its derivatives.
Synthesis Methods
The synthesis of N-(1-Prop-2-enoylazetidin-3-yl)acetamideine involves the reaction of azetidine with acyl chloride or acyl anhydride in the presence of a base. This reaction results in the formation of N-(1-Prop-2-enoylazetidin-3-yl)acetamide as the final product. The synthesis of this compound is relatively simple, and it can be easily obtained in high yields.
Scientific Research Applications
N-(1-Prop-2-enoylazetidin-3-yl)acetamideine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound has been used as a building block for the synthesis of various bioactive molecules, such as antitumor agents, antibacterial agents, and antiviral agents. Moreover, N-(1-Prop-2-enoylazetidin-3-yl)acetamideine has also been used in the synthesis of functional materials, such as polymers and dendrimers.
properties
IUPAC Name |
N-(1-prop-2-enoylazetidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-8(12)10-4-7(5-10)9-6(2)11/h3,7H,1,4-5H2,2H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCNSKOBTSBCJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CN(C1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2927571.png)
![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2927573.png)

![tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B2927580.png)
![2-{8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2927581.png)
![4-Chlorophenyl [2-(2-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B2927582.png)


![1-Hydroxy-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2927587.png)
![7-Ethyl-3,4,9-trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2927588.png)

![5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide](/img/structure/B2927590.png)

![Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2927594.png)